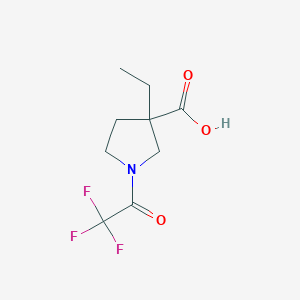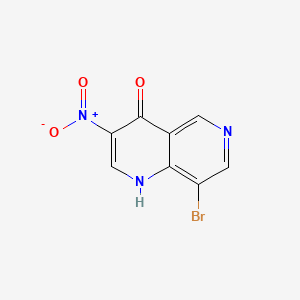![molecular formula C9H6F3LiN2O2 B13490402 Lithium(1+) 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate](/img/structure/B13490402.png)
Lithium(1+) 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate is a chemical compound with a unique structure that combines a lithium ion with a trifluoromethyl-substituted pyrazine ring and a cyclopropane carboxylate group
Preparation Methods
The synthesis of Lithium(1+) 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate typically involves the reaction of 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylic acid with a lithium salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Lithium(1+) 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.
Scientific Research Applications
Lithium(1+) 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of Lithium(1+) 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The lithium ion can interact with various enzymes and proteins, potentially affecting their activity. The trifluoromethyl group and pyrazine ring can also participate in interactions with biological molecules, influencing their function and behavior .
Comparison with Similar Compounds
Lithium(1+) 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate can be compared with similar compounds such as:
Lithium(1+) 1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate: Similar structure but with a pyridine ring instead of a pyrazine ring.
Lithium(1+) 1-[5-(trifluoromethyl)benzene-2-yl]cyclopropane-1-carboxylate: Contains a benzene ring instead of a pyrazine ring. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H6F3LiN2O2 |
|---|---|
Molecular Weight |
238.1 g/mol |
IUPAC Name |
lithium;1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H7F3N2O2.Li/c10-9(11,12)6-4-13-5(3-14-6)8(1-2-8)7(15)16;/h3-4H,1-2H2,(H,15,16);/q;+1/p-1 |
InChI Key |
RUFONOWMHVUFCT-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1CC1(C2=CN=C(C=N2)C(F)(F)F)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


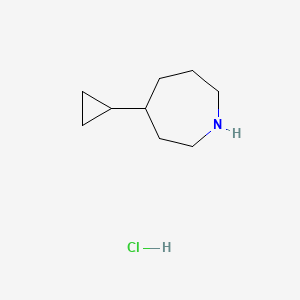
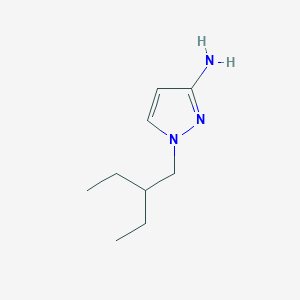
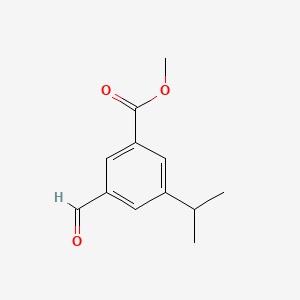
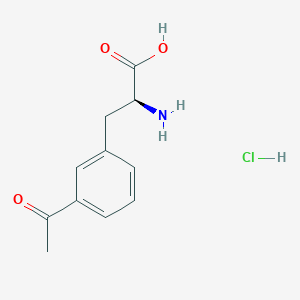
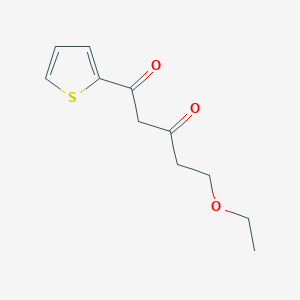
![methyl({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine](/img/structure/B13490333.png)
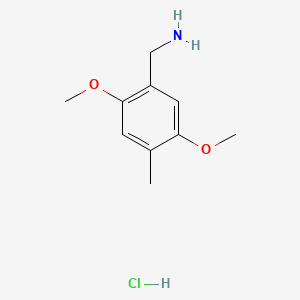
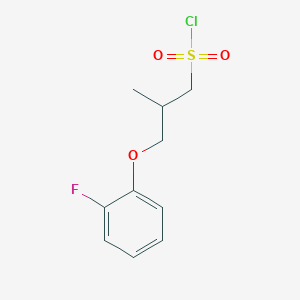
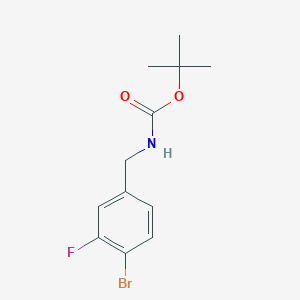
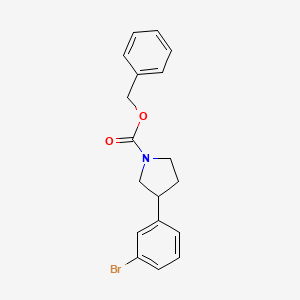
![1-Cbz-4-[(4-bromophenyl)sulfonyl]piperazine](/img/structure/B13490376.png)
